A Comprehensive Technical Guide to the Characterization of CAS Number 20007-63-0
A Comprehensive Technical Guide to the Characterization of CAS Number 20007-63-0
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Chemical Identity
In the realm of chemical research and development, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance. However, database inquiries for CAS number 20007-63-0 reveal a noteworthy discrepancy. The officially registered compound associated with this number is Iron(II) Sulfate .[1][2][3] Despite this, initial broad searches can sometimes link this number to more complex organic structures, such as phenylacetamide derivatives, likely due to data aggregation errors or misattributions in less curated databases.
This guide will therefore proceed with a dual focus. The primary and authoritative section will provide a detailed characterization of Iron(II) Sulfate, the compound officially designated by CAS number 20007-63-0. A secondary, illustrative section will explore the characterization of a representative phenylacetamide derivative, acknowledging the possibility of an intended, albeit misidentified, subject of inquiry. This approach ensures both accuracy and comprehensive support for the research community.
Part 1: Authoritative Characterization of Iron(II) Sulfate (CAS 20007-63-0)
Iron(II) sulfate, also known as ferrous sulfate, is an inorganic salt with a wide range of applications, from medical use in treating iron-deficiency anemia to industrial processes.[2][3] It exists in various states of hydration, with the heptahydrate (FeSO₄·7H₂O) being one of the most common forms.[2][3]
Physicochemical Properties
A foundational aspect of characterization is the determination of a compound's physical and chemical properties.
| Property | Value |
| Molecular Formula | FeSO₄ |
| Molecular Weight | 151.91 g/mol (anhydrous) |
| Appearance | White crystals (anhydrous), blue-green crystals (heptahydrate)[2] |
| Solubility | Soluble in water[2] |
Analytical Characterization
1.2.1 Titrimetric Analysis
A classic and reliable method for quantifying the iron(II) content in a sample of ferrous sulfate is through redox titration with a standardized solution of potassium permanganate.
Step-by-Step Protocol: Redox Titration of Iron(II) Sulfate
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Preparation of Standard Solution: Accurately weigh a known mass of primary standard sodium oxalate and dissolve it in a known volume of deionized water to create a standard solution.
-
Standardization of Potassium Permanganate: Titrate the sodium oxalate solution with a potassium permanganate solution of unknown concentration until a faint pink color persists. The concentration of the permanganate solution can then be calculated.
-
Sample Preparation: Accurately weigh a sample of Iron(II) Sulfate and dissolve it in a known volume of deionized water, acidified with dilute sulfuric acid to prevent the oxidation of Fe²⁺ by air.
-
Titration: Titrate the prepared Iron(II) Sulfate solution with the standardized potassium permanganate solution. The endpoint is indicated by the first persistent pink color.
-
Calculation: The percentage purity of the Iron(II) Sulfate sample can be calculated based on the volume of permanganate solution used.
1.2.2 Spectroscopic Methods
-
UV-Visible Spectroscopy: The aquo complex [Fe(H₂O)₆]²⁺, formed when Iron(II) sulfate dissolves in water, can be characterized by UV-Vis spectroscopy.[2] This method is particularly useful for determining the concentration of the iron solution.
-
Mössbauer Spectroscopy: This technique is highly specific to iron-containing samples and can provide detailed information about the oxidation state and local environment of the iron atoms.
Applications in a Research Context
While a simple inorganic salt, Iron(II) sulfate has relevance in drug development and biological research:
-
Nutritional Supplements: It is a common active ingredient in iron supplements for treating anemia.[3]
-
Reducing Agent: In organic synthesis, ferrous sulfate can be used as a mild reducing agent.[2]
-
Fenton's Reagent: It is a key component of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which is used to generate hydroxyl radicals for various applications, including the degradation of organic pollutants and in advanced oxidation processes.[2]
Part 2: Illustrative Characterization of a Phenylacetamide Derivative
Given the potential for a misattributed CAS number, this section provides a guide to the characterization of a representative phenylacetamide derivative, 2-(4-methoxyphenyl)-N,N-dimethylacetamide , which has appeared in some search results. Phenylacetamides are a class of organic compounds with a wide range of biological activities and are often intermediates in pharmaceutical synthesis.[4][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂[6] |
| Molecular Weight | 193.24 g/mol [6] |
| Appearance | Typically a white to off-white solid |
| Solubility | Generally soluble in organic solvents like DMSO and ethanol |
Synthesis and Purification
A common route for the synthesis of N,N-dimethylacetamides is the reaction of the corresponding carboxylic acid with dimethylamine.[7]
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of a phenylacetamide derivative.
Step-by-Step Protocol: Synthesis of 2-(4-methoxyphenyl)-N,N-dimethylacetamide
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxyphenylacetic acid in an appropriate solvent.
-
Amine Addition: Add dimethylamine to the reaction mixture. The reaction can be facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction and perform an extractive workup to remove unreacted starting materials and byproducts.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure compound.[8]
Analytical Characterization
2.3.1 Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the aromatic protons, the methoxy group protons, the methylene protons, and the N,N-dimethyl protons.
-
¹³C NMR: Shows the different types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present. Key expected peaks would be the C=O stretch of the amide and C-O stretches of the ether.[5]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
2.3.2 Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile and water is a common starting point.
-
Gas Chromatography (GC): Can be used for purity assessment if the compound is sufficiently volatile and thermally stable.
Biological Activity and Applications
Phenylacetamide derivatives have been investigated for a variety of biological activities, including:
-
Anticancer Properties: Some derivatives have shown cytotoxic effects against cancer cell lines.[5]
-
Neuroprotective Effects: Certain related structures have demonstrated neuroprotective properties.[9]
-
Antifungal and Antibacterial Activity: Research has explored the antimicrobial potential of some phenylacetamide derivatives.[10][11]
-
Pharmaceutical Intermediates: These compounds are valuable building blocks in the synthesis of more complex drug molecules.[12] For instance, 4-Methoxy-N,N-dimethylbenzeneacetamide is an intermediate in the synthesis of a synthetic analogue of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor.[12]
Signaling Pathway Example (Hypothetical)
Caption: A simplified diagram of a potential drug action pathway.
Conclusion
The characterization of a chemical substance begins with its unambiguous identification. In the case of CAS number 20007-63-0, the authoritative designation is Iron(II) Sulfate. A thorough characterization of this inorganic compound involves a combination of classic analytical techniques and modern spectroscopic methods. While initial database searches may present conflicting information, it is imperative for the scientific community to rely on official registry data. The illustrative guide to the characterization of a phenylacetamide derivative serves as a template for the rigorous analysis required for novel organic compounds in a drug development pipeline.
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- Merck Millipore. (n.d.). Methanesulfonyl chloride CAS 124-63-0 | 806021.
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